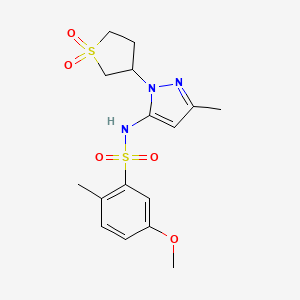![molecular formula C12H9ClN4 B2471564 4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶 CAS No. 23121-14-4](/img/structure/B2471564.png)
4-氯-6-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶
描述
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
科学研究应用
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial and antiviral properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
作用机制
Target of Action
It’s known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Mode of Action
Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to interact with their targets to exert their effects .
Biochemical Pathways
Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to affect various biochemical pathways .
Result of Action
Related compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to have various effects at the molecular and cellular level .
生化分析
Biochemical Properties
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential enzymes in cellular processes, playing a crucial role in cell proliferation. The inhibition of CDK2 by this compound could lead to alterations in cell cycle progression, making it a potential target for cancer treatment .
Cellular Effects
In cellular studies, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, potentially through its effects on cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is believed to exert its effects through binding interactions with biomolecules, particularly CDK2 . Molecular docking simulations have confirmed its good fit into the CDK2 active site, primarily through essential hydrogen bonding with Leu83 . This interaction could lead to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosphorus oxychloride (POCl3) to form 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is then reacted with phenylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines with different functional groups .
相似化合物的比较
Similar Compounds
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 1-position and chlorine at the 4-position make it a versatile intermediate for further functionalization and potential therapeutic applications .
属性
IUPAC Name |
4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSCWILCMCCGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2471487.png)
![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2471490.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)


![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)

![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)
![N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2471502.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)
